tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional configuration. This particular compound features an indole moiety fused with a piperidine ring, making it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route includes the formation of the indole ring followed by the construction of the spirocyclic piperidine ring. Key steps often involve:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Spirocyclization: The indole derivative is then subjected to spirocyclization with a suitable piperidine precursor under basic conditions, often using a strong base like sodium hydride.
tert-Butyl Protection:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The spirocyclic structure provides a unique three-dimensional shape that can enhance binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-chloro-2-oxo-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
- tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl 7-chloro-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate stands out due to its specific substitution pattern and the presence of the tert-butyl protecting group. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
tert-butyl 7-chlorospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(8-10-20)11-19-14-12(17)5-4-6-13(14)18/h4-6,19H,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOXAJCTRQTUEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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